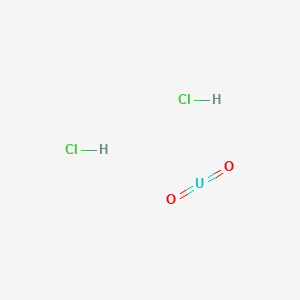
dioxouranium;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxouranium dihydrochloride is a chemical compound with the molecular formula H₂Cl₂O₂U It is a complex of uranium in its +6 oxidation state, commonly referred to as uranyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioxouranium dihydrochloride can be synthesized through the reaction of uranyl acetate dihydrate with hydrochloric acid. The reaction typically involves dissolving uranyl acetate in water, followed by the addition of hydrochloric acid to precipitate the dioxouranium dihydrochloride. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of dioxouranium dihydrochloride involves similar principles but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxouranium dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The uranyl ion (UO₂²⁺) can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states under specific conditions.
Substitution Reactions: The compound can undergo ligand exchange reactions, where the chloride ions can be replaced by other ligands, such as organic molecules or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc or iron powder can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of dioxouranium dihydrochloride can yield lower oxidation state uranium compounds, while substitution reactions can produce various uranyl complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dioxouranium dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dioxouranium dihydrochloride involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Uranyl Nitrate (UO₂(NO₃)₂): Similar to dioxouranium dihydrochloride, uranyl nitrate is used in the preparation of uranium compounds and has applications in nuclear fuel processing.
Uranyl Acetate (UO₂(CH₃COO)₂): This compound is commonly used in electron microscopy as a staining agent due to its ability to bind to biological tissues.
Uranyl Sulfate (UO₂SO₄): Used in the nuclear industry and in research related to uranium chemistry.
Uniqueness: Dioxouranium dihydrochloride is unique in its specific reactivity and the types of complexes it can form. Its chloride ligands can be easily substituted, making it a versatile starting material for synthesizing a wide range of uranyl complexes. This versatility, combined with its relatively straightforward synthesis, makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl2H2O2U |
|---|---|
Molekulargewicht |
342.95 g/mol |
IUPAC-Name |
dioxouranium;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.U/h2*1H;;; |
InChI-Schlüssel |
BKKYZQUZUALAAB-UHFFFAOYSA-N |
Kanonische SMILES |
O=[U]=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


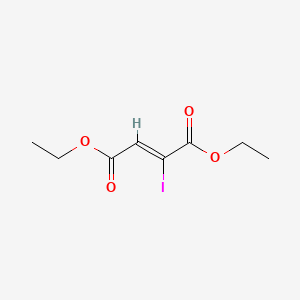
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
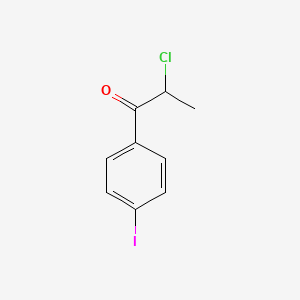
![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)

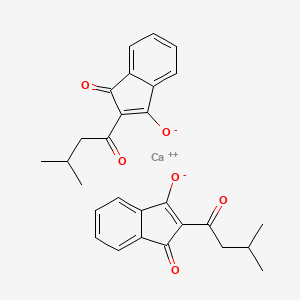



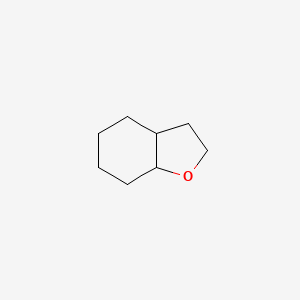
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

